molecular formula C20H12IN3O4 B401516 N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide

N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide

Cat. No.: B401516
M. Wt: 485.2g/mol
InChI Key: JPPUWMSXSRSVAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring

Properties

Molecular Formula

C20H12IN3O4

Molecular Weight

485.2g/mol

IUPAC Name

N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide

InChI

InChI=1S/C20H12IN3O4/c21-14-5-1-4-13(9-14)20-23-17-11-15(7-8-18(17)28-20)22-19(25)12-3-2-6-16(10-12)24(26)27/h1-11H,(H,22,25)

InChI Key

JPPUWMSXSRSVAE-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)I)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC(=C1)I)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide typically involves a multi-step process. One common method includes the condensation of 2-aminophenol with an aldehyde to form the benzoxazole core. This reaction can be catalyzed by various catalysts such as samarium triflate or iron catalysts under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening of catalysts to improve yield and efficiency. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, methanol, and dichloromethane are frequently used to facilitate these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups to the benzoxazole core .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide is unique due to the presence of both an iodo-phenyl group and a nitro-benzamide group, which enhance its chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various scientific research applications .

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